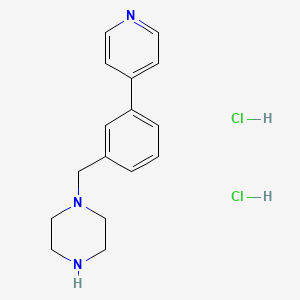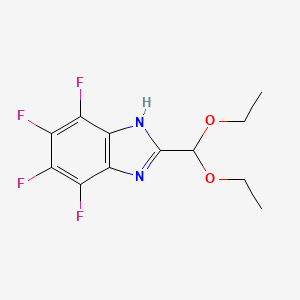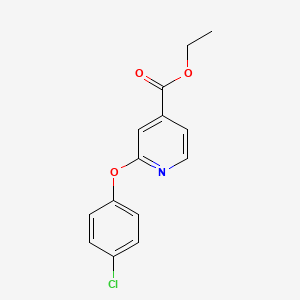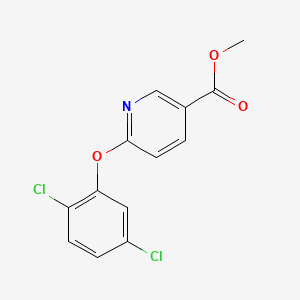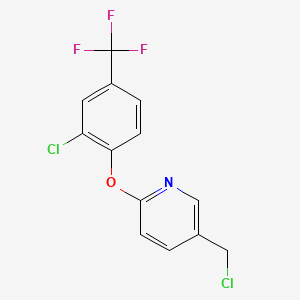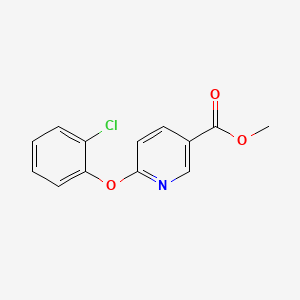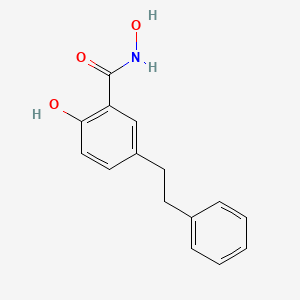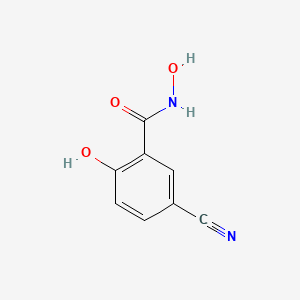![molecular formula C14H10F3NO2 B6288390 1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 2229853-57-8](/img/structure/B6288390.png)
1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an ethanone group .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and have been applied in the synthesis of various agrochemical and pharmaceutical compounds . For instance, the fluoxetine mechanism of action shows that it blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These distinctive properties have led to their wide-ranging potential applications .
Applications De Recherche Scientifique
Insecticide and Acaricide Development
MFCD34168774: has been utilized in the development of insecticides and acaricides, particularly for controlling spider mites . These compounds are crucial in agriculture to protect crops from pests and ensure healthy yields.
Chemical Sensing
The compound’s derivatives have found applications in chemical sensors. These sensors can detect various environmental pollutants or chemical substances, playing a significant role in monitoring and maintaining environmental quality .
Pharmaceutical Research
MFCD34168774: is involved in pharmaceutical research, where its derivatives are explored for their potential as drug candidates. For instance, molecules with the trifluoromethyl group have shown improved potency in inhibiting certain enzymes .
Material Science
In material science, the compound’s derivatives are used to develop new materials with specific properties, such as enhanced durability or conductivity. This has implications for electronics, construction, and other industries .
Agrochemical Research
The compound is also significant in agrochemical research. It has been used to develop herbicides that control weeds in cereal crops, although careful management is required to prevent crop damage .
Therapeutic Applications
Research into therapeutic applications of MFCD34168774 derivatives includes exploring their use in treating various diseases. Compounds containing the trifluoromethyl group have been associated with a wide range of therapeutic activities, such as antifungal, antihypertensive, and antidiabetic effects .
Orientations Futures
Trifluoromethylpyridines and their derivatives have gained significant attention in the last few decades due to their wide-ranging applications in the agrochemical and pharmaceutical industries . With ongoing research and development, it is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
1-[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-7-13(18-8-10)20-12-5-3-11(4-6-12)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNITFICSHXSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



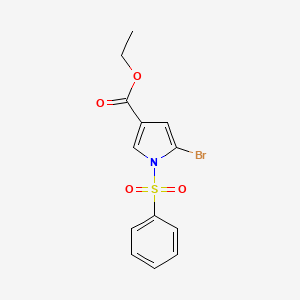

![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
